

# Technical Guide: Discovery and Synthesis of ATD-3169

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## Compound of Interest

Compound Name: ATD-3169  
CAS No.: 1788105-63-4  
Cat. No.: B605664

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## A Novel Antimycobacterial Redox Cyclor Executive Summary

**ATD-3169** (CAS: 1788105-63-4) is a synthetic small molecule belonging to the class of tricyclic quinones (specifically a hexahydroanthracene-1,4-dione derivative). Unlike traditional antibiotics that target cell wall synthesis (e.g., Isoniazid) or RNA transcription (e.g., Rifampicin), **ATD-3169** functions as a pro-oxidant redox cyclor.

It exploits the specific vulnerability of *Mycobacterium tuberculosis* (Mtb) to oxidative stress.<sup>[1]</sup> By hijacking the bacterial respiratory chain—likely via Type II NADH dehydrogenase (NDH-2)—**ATD-3169** generates a lethal flux of superoxide radicals ( ), overwhelming the pathogen's mycothiol (MSH) antioxidant buffer system.

Key Technical Profile:

Parameter	Detail
Chemical Class	Tricyclic Quinone / Hexahydroanthracene-dione

| Molecular Formula |

|| Molecular Weight | 242.27 g/mol | | Primary Target | Intramycobacterial Redox Homeostasis (ROS generation) | | Validation | Irreversible oxidative shift in Mrx1-roGFP2 biosensor [\[\[1\]\[2\]](#)

## Chemical Identity & Structure

**ATD-3169** is characterized by a quinone core fused to a bridged bicyclic system. This lipophilic structure allows efficient permeation of the mycobacterial cell envelope, a critical barrier in TB drug development.

- SMILES: O=C1C2=C(C(C3C1C4CCC3C4)=O)C(O)=CC=C2
- Structural Logic: The molecule features a redox-active 1,4-dione motif (quinone) capable of accepting electrons to form a semiquinone radical and subsequently a hydroquinone. The fused norbornane-like system (derived from cyclopentadiene/cyclohexadiene precursors) provides steric bulk and lipophilicity.

## Mechanism of Action: The Redox Cycle

The bactericidal activity of **ATD-3169** is driven by a futile redox cycle that uncouples bacterial respiration from ATP synthesis, converting metabolic energy into toxic ROS.

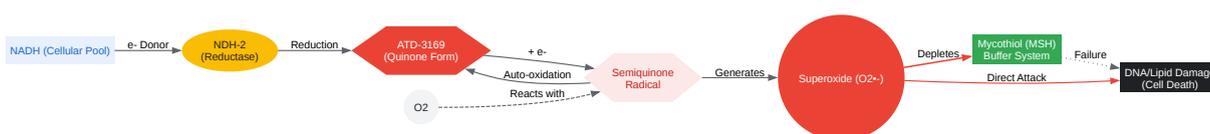
### 3.1 Mechanistic Pathway

- Cell Entry: **ATD-3169** permeates the Mtb mycolic acid layer due to its lipophilic tricyclic scaffold.
- Reduction: The quinone moiety is reduced by Type II NADH dehydrogenase (NDH-2) (or potentially other flavoenzymes like ethA), utilizing the bacterial NADH pool. This generates a reactive semiquinone radical.
- Auto-oxidation: The semiquinone reacts rapidly with molecular oxygen ( ), regenerating the parent quinone and releasing a superoxide radical ( ).
- Oxidative Collapse: The continuous cycling depletes the NADH pool and generates ROS faster than the bacterium's Mycothiol (MSH) and Catalase-Peroxidase (KatG) systems can detoxify.

- Lethality: This leads to irreversible oxidative damage to DNA (upregulation of recA, alkB), lipids, and Fe-S cluster proteins, resulting in cell death.

## 3.2 Pathway Visualization

The following diagram illustrates the futile redox cycle induced by **ATD-3169**.



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Caption: The futile redox cycle of **ATD-3169**. NADH fuels the reduction of the drug, which then transfers electrons to oxygen, generating superoxide and depleting antioxidant reserves.

## Synthesis of ATD-3169

The synthesis of **ATD-3169** and related tricyclic quinones typically involves a Diels-Alder cycloaddition strategy. This approach efficiently constructs the tricyclic core from readily available quinone and diene precursors.

### 4.1 Retrosynthetic Analysis

- Target: Tricyclic Quinone (**ATD-3169**).
- Key Disconnection: Retro-Diels-Alder of the central ring.
- Precursors: 1,4-Naphthoquinone derivative (dienophile) + Cyclic Diene (e.g., Cyclopentadiene or Cyclohexadiene derivative).

### 4.2 Representative Synthetic Protocol

Note: The following is a generalized protocol for the synthesis of this class of hydroquinone-based cyclers, derived from the methodologies cited in Tyagi et al. (2015) and standard quinone chemistry.

#### Reagents:

- 1,4-Naphthoquinone (1.0 eq)
- Cyclopentadiene (freshly cracked, 1.2 eq)
- Ethanol or Toluene (Solvent)
- Potassium Hydroxide (KOH) or Sodium Ethoxide (Base for tautomerization)

#### Step-by-Step Workflow:

- Diels-Alder Cycloaddition:
  - Dissolve 1,4-naphthoquinone in ethanol at .
  - Add freshly cracked cyclopentadiene dropwise.
  - Stir at room temperature for 2–4 hours. The solution typically changes color as the adduct forms.
  - Result: Formation of the endo-tricyclic adduct (1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione).
- Tautomerization/Oxidation:
  - Treat the adduct with a base (e.g., ethanolic KOH) in the presence of air or an oxidant.
  - This step rearranges the double bond and aromatizes the system to the stable quinone/hydroquinone form found in **ATD-3169**.
- Purification:

- Neutralize the reaction mixture with dilute HCl.
- Extract with ethyl acetate.
- Purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient).
- Yield: Typically 60–80% as a yellow/orange solid.

## Experimental Validation Protocols

To validate the activity of **ATD-3169**, researchers utilize specific biosensors to measure intrabacterial redox potential.

### Protocol A: ROS Quantification via Mrx1-roGFP2 Biosensor

This protocol measures the specific oxidative shift in the mycothiol redox potential ( ).

- Strain Preparation: Transform *M. tuberculosis* H37Rv with the pMV762-Mrx1-roGFP2 plasmid (expresses a redox-sensitive GFP fused to mycoredoxin-1).
- Culture: Grow strains to mid-log phase ( ).
- Treatment:
  - Aliquot 200  $\mu$ L of culture into 96-well plates.
  - Add **ATD-3169** at varying concentrations (e.g., to MIC).
  - Include Menadione (50  $\mu$ M) as a positive control and DMSO as a negative control.
- Measurement:

- Measure fluorescence excitation at 405 nm (oxidized) and 488 nm (reduced), with emission at 510 nm.
- Time points: 0, 15, 30, 60, 120 mins.
- Data Analysis: Calculate the 405/488 ratio. A rapid increase indicates oxidation of the mycothiol pool.

## Protocol B: MIC Determination (Alamar Blue Assay)

- Plating: Add 100  $\mu$ L of 7H9 broth to 96-well plates.
- Dilution: Perform serial 2-fold dilutions of **ATD-3169**.
- Inoculation: Add Mtb culture (CFU/mL) to wells.
- Incubation: Incubate at for 5–7 days.
- Development: Add Alamar Blue (Resazurin) and Tween 80. Incubate for 24 hours.
- Readout: A color change from Blue (Resazurin) to Pink (Resorufin) indicates viable growth. The MIC is the lowest concentration preventing color change.

## References

- Tyagi, P., et al. (2015).[1] Mycobacterium tuberculosis has diminished capacity to counteract redox stress induced by elevated levels of endogenous superoxide.[1][3] Free Radical Biology and Medicine, 84, 344–354.[1][4]
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- Singh, A., et al. (2021).[1] Functionalized Dioxonaphthoimidazoliums: A Redox Cycling Chemotype with Potent Bactericidal Activities against Mycobacterium tuberculosis.[1] Journal of Medicinal Chemistry.[1]

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